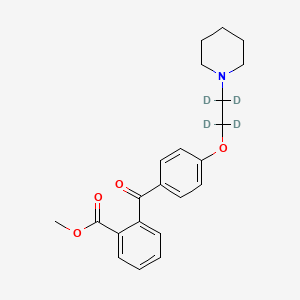
Pitofenone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pitofenone-d4 is a deuterated compound of Pitofenone, which means that it contains deuterium atoms instead of hydrogen atoms. Pitofenone itself is a spasmolytic compound that inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This compound is used in various pharmaceutical applications due to its ability to relieve smooth muscle spasms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pitofenone-d4 involves the incorporation of deuterium atoms into the Pitofenone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated benzoyl chloride with a deuterated piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Pitofenone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Pitofenone-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating smooth muscle spasms and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Pitofenone-d4 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation and relief from spasms. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Pitofenone-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Pitofenone: The non-deuterated form, used for similar applications but lacks the isotopic labeling benefits.
Fenpiverinium: Another spasmolytic compound often used in combination with Pitofenone.
Metamizole: An analgesic and antipyretic compound used in combination with Pitofenone for enhanced therapeutic effects
This compound stands out due to its enhanced stability and unique isotopic properties, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
methyl 2-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]benzoate |
InChI |
InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2 |
Clé InChI |
NZHMAQSCHUSSSJ-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC)N3CCCCC3 |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



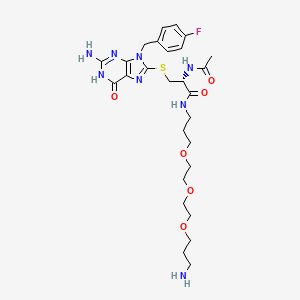
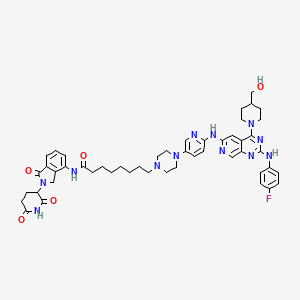
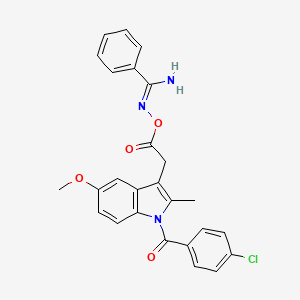
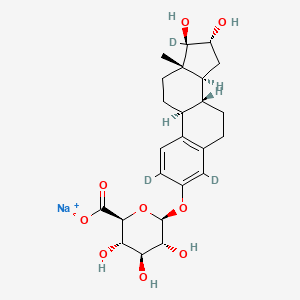
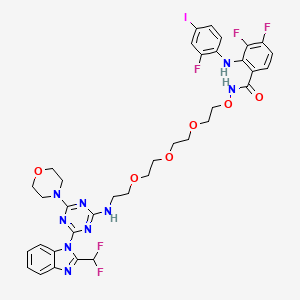
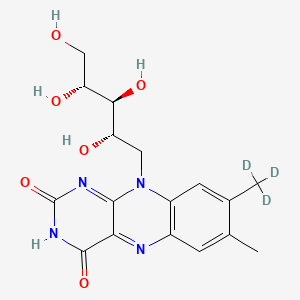
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)



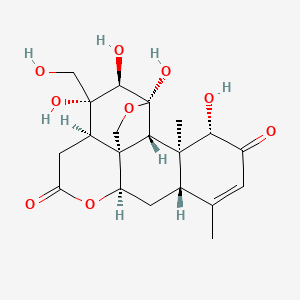

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
